molecular formula C19H21NO2 B12618192 Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate CAS No. 920312-81-8

Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate

Cat. No.: B12618192
CAS No.: 920312-81-8
M. Wt: 295.4 g/mol
InChI Key: JLIDNOUBPJIZMD-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amination step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate can be compared with similar compounds such as:

    Ethyl 3-amino-3-phenylpropanoate: Similar in structure but lacks the phenylethyl group.

    Ethyl 3-phenylpropanoate: Lacks the amino group, making it less reactive in certain biological contexts.

    Ethyl cinnamate: Contains a similar ester group but differs in the position and type of substituents. These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

CAS No.

920312-81-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 3-phenyl-3-(1-phenylethylamino)prop-2-enoate

InChI

InChI=1S/C19H21NO2/c1-3-22-19(21)14-18(17-12-8-5-9-13-17)20-15(2)16-10-6-4-7-11-16/h4-15,20H,3H2,1-2H3

InChI Key

JLIDNOUBPJIZMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)NC(C)C2=CC=CC=C2

Origin of Product

United States

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